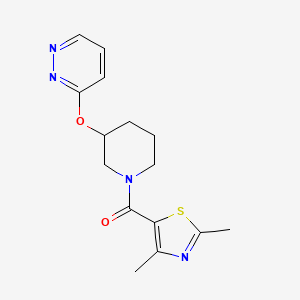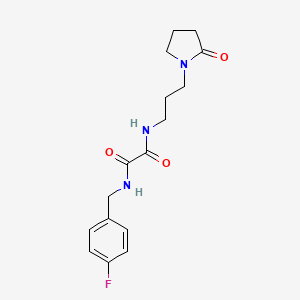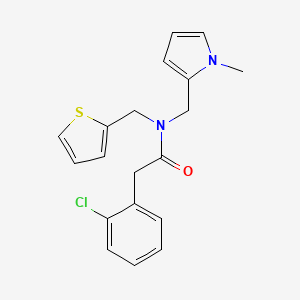
(Z)-3-(5-(3-nitrobenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-(5-(3-nitrobenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiazolidine ring, a nitrobenzylidene moiety, and a propanoic acid group, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(5-(3-nitrobenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid typically involves the condensation of 3-nitrobenzaldehyde with 2,4-thiazolidinedione in the presence of a suitable base, followed by the addition of a propanoic acid derivative. The reaction conditions often include:
- Solvent: Ethanol or methanol
- Base: Sodium hydroxide or potassium carbonate
- Temperature: Room temperature to reflux conditions
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-3-(5-(3-nitrobenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The benzylidene moiety can undergo electrophilic aromatic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride
Substitution: Halogens (chlorine, bromine), nitrating agents
Major Products Formed
Oxidation: Formation of nitro derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of halogenated or nitrated derivatives
Wissenschaftliche Forschungsanwendungen
(Z)-3-(5-(3-nitrobenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (Z)-3-(5-(3-nitrobenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The nitrobenzylidene moiety can interact with enzymes and receptors, leading to various biological effects. The thiazolidine ring can also participate in redox reactions, influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-benzylidene derivatives: Compounds with similar benzylidene moieties, such as N-benzylidene pyridin-2-amine and N-(4-chloromethylbenzylidene) pyridin-2-amine.
Thiazolidinedione derivatives: Compounds with similar thiazolidinedione rings, such as pioglitazone and rosiglitazone.
Uniqueness
(Z)-3-(5-(3-nitrobenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid is unique due to its combination of a nitrobenzylidene moiety, a thiazolidine ring, and a propanoic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
3-[(5Z)-5-[(3-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O6S/c16-11(17)4-5-14-12(18)10(22-13(14)19)7-8-2-1-3-9(6-8)15(20)21/h1-3,6-7H,4-5H2,(H,16,17)/b10-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKUYXSYAFTMON-YFHOEESVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)N(C(=O)S2)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C\2/C(=O)N(C(=O)S2)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2393172.png)
![N-[2-(Dimethylamino)-1-(3-methylphenyl)ethyl]prop-2-enamide](/img/structure/B2393173.png)
![2,6-difluoro-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzamide](/img/structure/B2393174.png)



![2-{[3-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2393181.png)




![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2393190.png)
